molecular formula C12H18N4S B14899155 n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine

Cat. No.: B14899155
M. Wt: 250.37 g/mol
InChI Key: HHVVZLIGHQONOM-UHFFFAOYSA-N
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Description

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine: is a compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, leading to the disruption of cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

n2,n2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Biological Activity

N2,N2,2-Trimethyl-n1-(thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine (CAS Number: 1197742-99-6) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article will delve into its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C12_{12}H18_{18}N4_4S
  • Molecular Weight : 250.37 g/mol
  • LogP : 2.4434 (predicted)
  • Polar Surface Area (PSA) : 41.05 Ų

Structural Representation

The compound features a thieno[2,3-d]pyrimidine core, which is significant in various biological applications due to its heterocyclic nature.

PropertyValue
Molecular FormulaC12_{12}H18_{18}N4_4S
Molecular Weight250.37 g/mol
LogP2.4434
PSA41.05 Ų

Anticancer Properties

Recent studies have indicated that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant anticancer properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that a related thieno[2,3-d]pyrimidine compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.

Antimicrobial Activity

Thieno[2,3-d]pyrimidines have also shown promise as antimicrobial agents. A series of derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that some compounds exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus.

Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget OrganismMIC (µg/mL)
Thieno[2,3-d]pyrimidine Derivative AStaphylococcus aureus8
Thieno[2,3-d]pyrimidine Derivative BEscherichia coli16
Thieno[2,3-d]pyrimidine Derivative CPseudomonas aeruginosa32

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to various diseases. For example, thieno[2,3-d]pyrimidines have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Case Study: DHFR Inhibition

In vitro assays showed that one derivative had an IC50 value of 50 nM against DHFR, indicating strong potential for development as an antimetabolite drug.

Properties

Molecular Formula

C12H18N4S

Molecular Weight

250.37 g/mol

IUPAC Name

2-N,2-N,2-trimethyl-1-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,2-diamine

InChI

InChI=1S/C12H18N4S/c1-12(2,16(3)4)7-13-10-9-5-6-17-11(9)15-8-14-10/h5-6,8H,7H2,1-4H3,(H,13,14,15)

InChI Key

HHVVZLIGHQONOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=C2C=CSC2=NC=N1)N(C)C

Origin of Product

United States

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